molecular formula C11H13N3O3 B13219532 1-(2-Nitrobenzoyl)piperazine

1-(2-Nitrobenzoyl)piperazine

Cat. No.: B13219532
M. Wt: 235.24 g/mol
InChI Key: MFGWKYNLNOWMRZ-UHFFFAOYSA-N
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Description

1-(2-Nitrobenzoyl)piperazine is an organic compound characterized by the presence of a piperazine ring substituted with a 2-nitrobenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Nitrobenzoyl)piperazine can be synthesized through the reaction of piperazine with 2-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like chloroform at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions: 1-(2-Nitrobenzoyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine group under specific conditions.

    Substitution: The benzoyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(2-Nitrobenzoyl)piperazine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Employed in the study of enzyme interactions and protein labeling.

    Medicine: Investigated for potential therapeutic applications, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-(2-Nitrobenzoyl)piperazine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects. The piperazine ring enhances the compound’s ability to interact with various receptors and enzymes, influencing biological pathways .

Comparison with Similar Compounds

  • 1-(4-Nitrobenzoyl)piperazine
  • 1-(3-Nitrobenzoyl)piperazine
  • 1-(2-Chlorobenzoyl)piperazine

Comparison: 1-(2-Nitrobenzoyl)piperazine is unique due to the position of the nitro group on the benzoyl ring, which influences its chemical reactivity and biological interactions. Compared to its analogs, it exhibits distinct properties that make it suitable for specific applications in research and industry .

Properties

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

IUPAC Name

(2-nitrophenyl)-piperazin-1-ylmethanone

InChI

InChI=1S/C11H13N3O3/c15-11(13-7-5-12-6-8-13)9-3-1-2-4-10(9)14(16)17/h1-4,12H,5-8H2

InChI Key

MFGWKYNLNOWMRZ-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(=O)C2=CC=CC=C2[N+](=O)[O-]

Origin of Product

United States

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